![molecular formula C13H8Cl3NO B2537133 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol CAS No. 1993618-94-2](/img/structure/B2537133.png)
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H8Cl3NO and a molecular weight of 300.57 g/mol . This compound is known for its potential antifungal and antibacterial properties, making it a promising candidate for developing new drugs and treatments.
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol can be achieved through a condensation reaction between 5-chlorosalicylaldehyde and 3,5-dichloroaniline. This reaction typically involves refluxing the reactants in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol has diverse scientific research applications, including:
Chemistry: It is used as a biochemical reagent in proteomics research.
Industry: The compound can be used in the formulation of antimicrobial coatings and materials to prevent microbial growth.
Mechanism of Action
The mechanism by which 4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol exerts its effects involves disrupting microbial cell membranes and inhibiting essential enzymes. The molecular targets and pathways involved include binding to bacterial and fungal cell wall components, leading to cell lysis and death. Additionally, the compound may interfere with microbial DNA replication and protein synthesis, further contributing to its antimicrobial activity.
Comparison with Similar Compounds
4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol can be compared with other similar compounds, such as:
- 2-chloro-4-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
These compounds share similar structural features but differ in the position and type of substituents on the phenyl rings. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(3,5-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZVFMZGJIAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
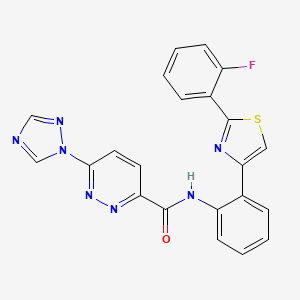

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)
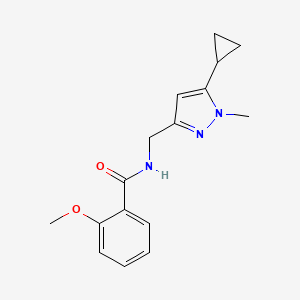
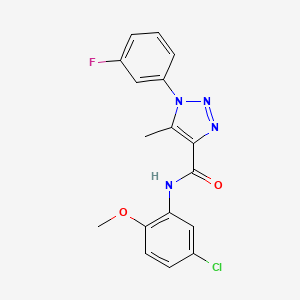
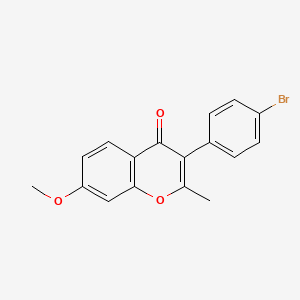
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)
![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)
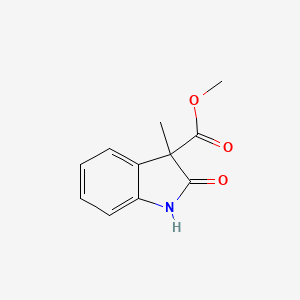
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)
![8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2537069.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2537070.png)
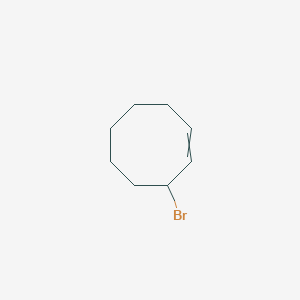
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
